1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine is an organic compound that features a brominated aromatic ring, a methyl group, and a fluorinated ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine typically involves the bromination of 3-methylphenyl compounds followed by fluorination and amination steps. One common method involves the reaction of 4-bromo-3-methylphenyl ethanone with appropriate fluorinating agents and subsequent conversion to the amine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as pyridinium chlorochromate can be used for oxidation reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and fluorinated ethylamine side chain can interact with various enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylphenol
- 4-Bromo-3-methylaniline
- 4’-Bromo-3’-methylacetophenone
Uniqueness
1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H11BrFN |
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Molecular Weight |
232.09 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,9H,5,12H2,1H3 |
InChI Key |
LMMBXCIKKHWWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CF)N)Br |
Origin of Product |
United States |
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